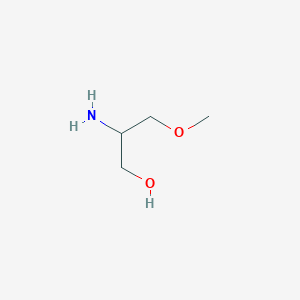![molecular formula C17H13N3O4S2 B2547366 5-méthyl-N-(6-(méthylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-65-9](/img/structure/B2547366.png)
5-méthyl-N-(6-(méthylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H13N3O4S2 and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de la maladie d'Alzheimer
Ce composé a été utilisé dans le développement de nouveaux hybrides benzothiazole-pipérazine, qui ont été évalués en tant que ligands multifonctionnels contre la maladie d'Alzheimer (MA) . Ces molécules hybrides ont montré une inhibition modérée à forte de l'acétylcholinestérase (AChE) et de l'agrégation de Aβ 1-42 . L'un des composés, désigné sous le nom de composé 12, est apparu comme la molécule hybride la plus puissante présentant des fonctions équilibrées avec une inhibition efficace, non compétitive et sélective contre l'AChE .
Neuroprotection
Le composé a démontré des propriétés neuroprotectrices . Il a montré une faible toxicité et est capable d'empêcher la perte de viabilité cellulaire induite par la neurotoxicité de H2O2 dans les cellules SHSY-5Y .
Amélioration de la cognition
Le composé s'est avéré améliorer significativement la cognition et la mémoire spatiale contre le déficit de mémoire induit par la scopolamine chez un modèle de souris .
Activité anti-agrégation bêta-amyloïde
Le composé a montré une bonne chélation du cuivre, une inhibition de l'agrégation de Aβ 1-42 (53,30 %) et des activités de désagrégation . Ceci suggère son utilisation potentielle dans le traitement des maladies caractérisées par l'agrégation bêta-amyloïde, telles que la maladie d'Alzheimer .
Activité antimicrobienne
Les dérivés du thiazole, qui comprennent ce composé, se sont avérés avoir diverses activités biologiques, y compris une activité antimicrobienne .
Activité anti-inflammatoire et analgésique
Les dérivés du thiazole se sont également avérés avoir des activités anti-inflammatoires et analgésiques .
Molécules médicamenteuses antitumorales ou cytotoxiques
Les dérivés du thiazole se sont avérés agir comme des molécules médicamenteuses antitumorales ou cytotoxiques .
Activité antioxydante
Les dérivés du thiazole se sont avérés agir comme des antioxydants .
Propriétés
IUPAC Name |
5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S2/c1-9-3-6-13-12(18-9)8-14(24-13)16(21)20-17-19-11-5-4-10(26(2,22)23)7-15(11)25-17/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQVXHYLKEKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
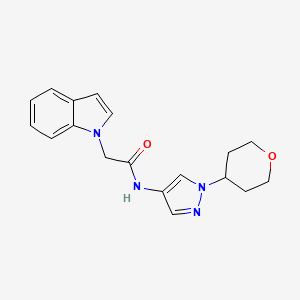
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)
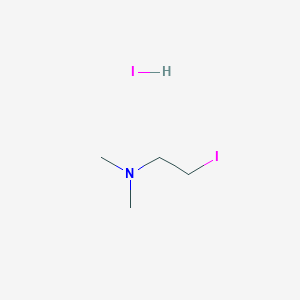
![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)
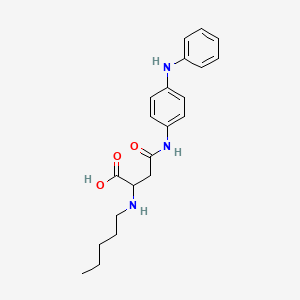
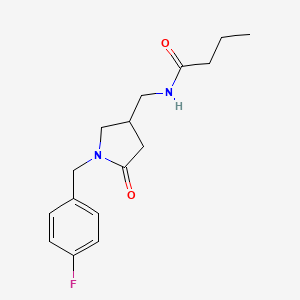
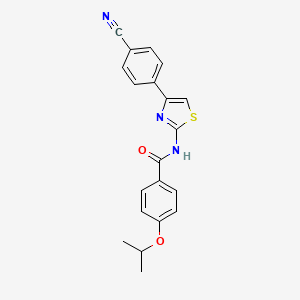
![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)
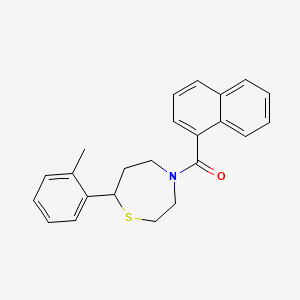

![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)
